4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d]pyrimidine core would likely impart rigidity to the molecule, while the substituents could influence its overall shape and properties .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrrolo[3,4-d]pyrimidine core might be reactive towards electrophiles, while the hydroxyethyl and dimethoxyphenyl substituents could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyethyl group could impart some degree of polarity to the molecule, while the dimethoxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
Structural and Crystallographic Studies
Studies on related compounds often focus on their crystalline structures and bonding configurations. For instance, research on the crystallization and structural analysis of certain pyrimidine derivatives reveals detailed insights into their molecular configurations, hydrogen bonding, and crystal packing patterns (Low et al., 2004). These findings are fundamental in understanding the chemical and physical properties that could influence their scientific applications.
Photoluminescent Materials
The development of photoluminescent materials using pyrimidine-based polymers highlights the potential of such compounds in electronic applications. By synthesizing π-conjugated polymers containing pyrimidine units, researchers have created materials with strong photoluminescence and good photochemical stability, suitable for use in electronic devices (Beyerlein & Tieke, 2000).
Electrochemical Studies
Electrochemical studies on compounds like oxipurinol, a pyrimidine derivative, provide insights into their redox behavior and potential applications in electrochemical sensors or redox-mediated processes (Dryhurst, 1976).
Synthetic Methods and Chemical Transformations
Research into the synthesis and transformation of pyrimidine and pyrrolopyrimidine compounds is key to developing new pharmaceuticals, agrochemicals, and materials. Techniques for synthesizing antithrombotic compounds and exploring their chemical reactivity underpin the discovery of new drugs and materials (Furrer, Wágner, & Fehlhaber, 1994).
Applications in Organic Synthesis and Medicinal Chemistry
Studies on the conversion of pyrrolidine diones to maleimide and understanding the reaction mechanisms offer valuable knowledge for organic synthesis and drug development. These investigations contribute to the broader field of medicinal chemistry and the development of new therapeutic agents (Yan et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-11-4-3-9(7-12(11)24-2)14-13-10(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGOPIZYKPCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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